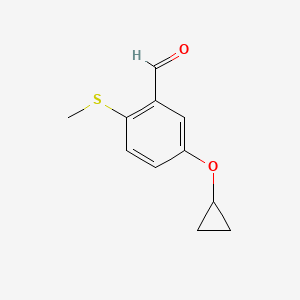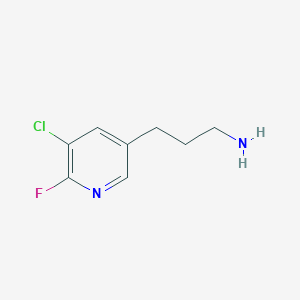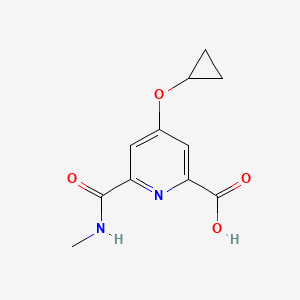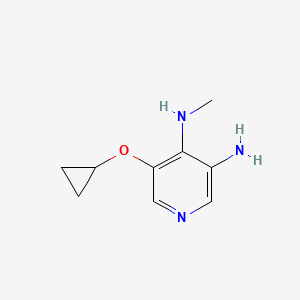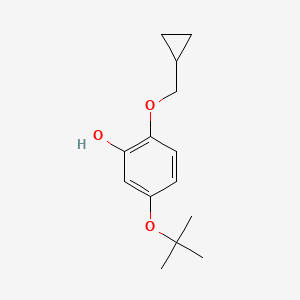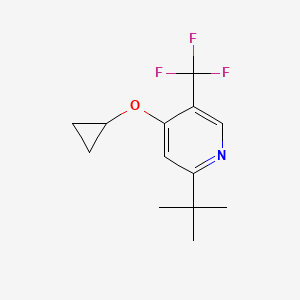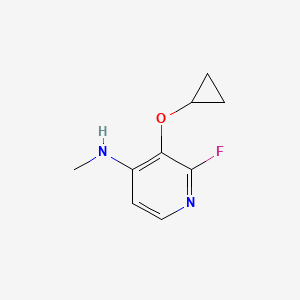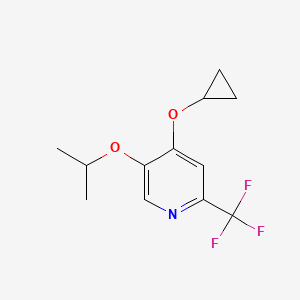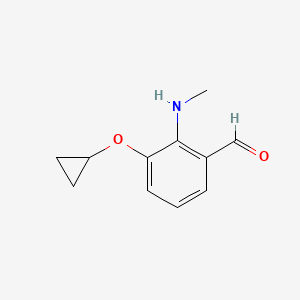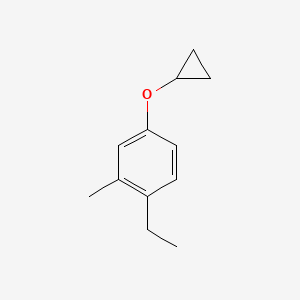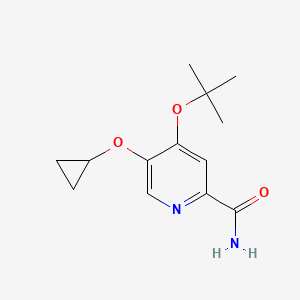
4-Tert-butoxy-5-cyclopropoxypicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butoxy-5-cyclopropoxypicolinamide is a chemical compound with the molecular formula C13H18N2O3. It is known for its unique structure, which includes a tert-butoxy group and a cyclopropoxy group attached to a picolinamide core. This compound is primarily used in research settings and has various applications in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-5-cyclopropoxypicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butoxypyridine and cyclopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butoxy-5-cyclopropoxypicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butoxy and cyclopropoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alcohol groups.
Substitution: Substituted derivatives with various functional groups replacing the tert-butoxy or cyclopropoxy groups.
Wissenschaftliche Forschungsanwendungen
4-Tert-butoxy-5-cyclopropoxypicolinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Tert-butoxy-5-cyclopropoxypicolinamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes through its unique structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Tert-butoxy-5-cyclopropoxypyridine: Similar structure but lacks the picolinamide group.
4-Tert-butoxy-5-cyclopropoxybenzamide: Similar structure but with a benzamide core instead of picolinamide.
Uniqueness
4-Tert-butoxy-5-cyclopropoxypicolinamide is unique due to its combination of tert-butoxy and cyclopropoxy groups attached to a picolinamide core. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C13H18N2O3 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
5-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-10-6-9(12(14)16)15-7-11(10)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,14,16) |
InChI-Schlüssel |
ALRPQNYUJCMHFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC(=NC=C1OC2CC2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


